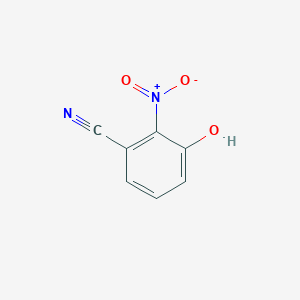

3-Hydroxy-2-nitrobenzonitrile

Description

Properties

IUPAC Name |

3-hydroxy-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELNXWUZFOQXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551417 | |

| Record name | 3-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129298-23-3 | |

| Record name | 3-Hydroxy-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: Synthesis, Structure, and Potential Applications

Abstract

3-Hydroxy-2-nitrobenzonitrile is a substituted aromatic compound featuring hydroxyl, nitro, and nitrile functional groups. This unique trifunctional arrangement imparts a distinct reactivity profile, making it a molecule of significant interest as a potential building block in medicinal chemistry and materials science. While this compound is commercially available for research purposes, it remains sparsely characterized in peer-reviewed literature. This guide provides a comprehensive overview of its known chemical properties, a proposed synthetic pathway based on established chemical principles, an in-depth analysis of its expected spectroscopic characteristics, and a discussion of its potential applications, particularly in the context of drug discovery. Every protocol and claim is presented with a focus on scientific integrity, causality, and authoritative grounding.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 129298-23-3) is a small organic molecule with a compact and rigid scaffold.[1][2] The benzene ring is substituted with three functional groups that profoundly influence its electronic properties and reactivity: a hydroxyl (-OH) group at position 3, a nitro (-NO₂) group at position 2, and a nitrile (-C≡N) group at position 1. The strong electron-withdrawing nature of both the nitro and nitrile groups renders the aromatic ring electron-deficient, while the hydroxyl group acts as an electron-donating group through resonance.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 129298-23-3 | [1][2] |

| Molecular Formula | C₇H₄N₂O₃ | [1][2] |

| Molecular Weight | 164.12 g/mol | [1][2] |

| SMILES | C1=CC(=C(C(=C1)O)[O-])C#N | [1][3] |

| IUPAC Name | This compound | [2] |

| Predicted XlogP | 1.1 | [3] |

| Melting Point | Data not available. Isomers 3-nitrobenzonitrile and 4-hydroxy-3-nitrobenzonitrile melt at 114-117 °C and 146-148 °C, respectively. | [4] |

| Solubility | Data not available. Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO, DMF, and acetone. |

Proposed Synthesis Protocol: Regioselective Nitration

While one vendor source suggests a synthesis via the nitration of 3,4-dihydroxybenzonitrile, this pathway is chemically improbable as it does not align with the final substitution pattern.[1] A more chemically sound approach is the electrophilic nitration of 3-hydroxybenzonitrile. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. Therefore, nitration is expected to occur at the positions ortho or para to the hydroxyl group (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent nitrile group, and position 4 is also activated by the hydroxyl group. Position 6 is less sterically hindered. Consequently, the reaction will likely yield a mixture of isomers, including the desired this compound, which would require careful chromatographic separation for isolation.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology (Proposed)

-

Principle: To enhance the regioselectivity and prevent oxidation of the phenol, the hydroxyl group is first protected as an acetate ester. Subsequent nitration is followed by deprotection to yield the target compound.

-

Safety: This procedure involves strong acids and nitrating agents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

Protection of 3-Hydroxybenzonitrile:

-

Dissolve 3-hydroxybenzonitrile (1.0 eq) in acetic anhydride (3.0 eq).

-

Add a catalytic amount of pyridine (0.1 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-cyanophenyl acetate.

-

-

Nitration of 3-Cyanophenyl Acetate:

-

To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, slowly add the 3-cyanophenyl acetate from the previous step.

-

Prepare a nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the solution of the acetate, maintaining the internal temperature between 0-5 °C.

-

Stir the reaction at this temperature for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

-

-

Hydrolysis (Deprotection):

-

Suspend the crude nitrated acetate in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for 2-4 hours, monitoring the deprotection by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product mixture.

-

-

Purification:

-

The crude mixture of nitrated isomers is to be separated by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of this compound will be influenced by intramolecular hydrogen bonding between the adjacent hydroxyl and nitro groups, which may affect its retention factor compared to other isomers.

-

Spectroscopic and Structural Characterization

Detailed experimental spectroscopic data for this compound is not widely available in the public domain.[5] The following sections provide an expert analysis of the expected spectral characteristics based on the known effects of its constituent functional groups, which serves as a predictive guide for characterization.

¹H and ¹³C NMR Spectroscopy (Predicted)

The interpretation of the NMR spectra for this molecule relies on understanding the electronic effects of each substituent on the chemical shifts of the aromatic protons and carbons.[6]

-

¹H NMR: The aromatic region should display three distinct signals corresponding to the protons at the C4, C5, and C6 positions. These protons will form a complex splitting pattern (likely a doublet of doublets or triplet for H5, and doublets for H4 and H6). The proton ortho to the nitro group (H?) would be the most deshielded, followed by the proton para to the nitro group (H?). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the combined electronic effects of the substituents. The carbon bearing the nitrile group (C1) and the carbons bearing the nitro (C2) and hydroxyl (C3) groups will be significantly shifted. The nitrile carbon itself will appear in the characteristic 115-120 ppm range.

Table 2: Predicted NMR Chemical Shifts (δ in ppm) Note: These are estimated values. Actual experimental values may vary.

| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale for Prediction |

| C1-C≡N | - | ~117 | Typical range for benzonitrile carbons. |

| C2-NO₂ | - | ~148 | Electron-withdrawing NO₂ group causes significant deshielding. |

| C3-OH | - | ~155 | Oxygen atom causes strong deshielding of the attached carbon. |

| C4 | ~7.8 (d) | ~125 | Ortho to deactivating NO₂ and meta to activating OH. |

| C5 | ~7.4 (t) | ~120 | Para to deactivating NO₂ and ortho to activating OH. |

| C6 | ~7.6 (d) | ~130 | Para to activating OH and meta to deactivating NO₂. |

| 3-OH | broad singlet | - | Chemical shift is variable; subject to hydrogen bonding. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of its three functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching, H-bonded | 3400 - 3200 (broad) | Strong |

| C-H (aromatic) | Stretching | 3100 - 3000 | Medium |

| C≡N (nitrile) | Stretching | 2240 - 2220 | Sharp, Medium |

| C=C (aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| N-O (nitro) | Asymmetric Stretching | 1550 - 1475 | Strong |

| N-O (nitro) | Symmetric Stretching | 1360 - 1290 | Strong |

| C-O (hydroxyl) | Stretching | 1260 - 1180 | Strong |

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates that under electrospray ionization (ESI), the molecule would be readily observed as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, as well as other common adducts.

Table 4: Predicted m/z Values for Common Adducts

| Adduct | Calculated m/z | Source |

| [M+H]⁺ | 165.02947 | [3] |

| [M-H]⁻ | 163.01491 | [3] |

| [M+Na]⁺ | 187.01141 | [3] |

| [M+NH₄]⁺ | 182.05601 | [3] |

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups:

-

Hydroxyl Group: Can be alkylated, acylated, or act as a nucleophile. Its acidity allows for deprotonation to form a phenoxide, which is a stronger nucleophile.

-

Nitro Group: Can be reduced to an amine group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast number of subsequent reactions, such as diazotization and Sandmeyer reactions, making it a versatile synthetic handle.[7][8]

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

-

Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if a good leaving group were present on the ring.

Applications in Drug Discovery and Medicinal Chemistry

While direct, peer-reviewed studies on the biological activity of this compound are scarce, its structural motifs are prevalent in pharmacologically active molecules.

-

Reported Anti-Tumor Activity: A vendor datasheet claims that the compound inhibits the proliferation of tumor cells by binding to and inhibiting DNA synthesis, leading to apoptosis or necrosis.[1] However, this claim requires substantiation through independent, peer-reviewed research.

-

Scaffold for Kinase Inhibitors: Substituted nitrobenzonitriles are valuable precursors in the synthesis of heterocyclic scaffolds, such as pyrazolopyridines, which are known to function as potent ATP-competitive kinase inhibitors.[9] The nitro group can be reduced to an amine, which can then be used to construct the heterocyclic ring system. Kinase dysregulation is a hallmark of many cancers, making inhibitors of these enzymes a major focus of oncology drug development.

-

General Bioactivity of Nitroaromatics: Nitroaromatic compounds are known to possess a wide range of biological activities.[10][11][12] Their electron-deficient nature can facilitate interactions with biological targets and they can be bioreduced in hypoxic environments, a characteristic of solid tumors, to generate reactive radical species. This property is exploited in the design of hypoxia-activated prodrugs.[13]

Safety and Handling

Based on available data, this compound is classified as hazardous.

Table 5: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [1][2] |

| H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.

Conclusion

This compound presents itself as a molecule with considerable untapped potential for synthetic and medicinal chemistry. Its trifunctional nature provides multiple handles for chemical modification, allowing for the construction of more complex molecular architectures. While there is a significant lack of published experimental data, this guide has provided a robust framework for its synthesis and characterization based on fundamental chemical principles. The unsubstantiated claims of its anti-tumor activity warrant further investigation, as its structure is consistent with scaffolds known to exhibit such properties. It is hoped that this technical guide will serve as a valuable resource for researchers and stimulate further exploration into the chemistry and biology of this intriguing compound.

References

A comprehensive list of all cited sources with clickable URLs for verification.

Sources

- 1. This compound | 129298-23-3 | EFA29823 [biosynth.com]

- 2. This compound | C7H4N2O3 | CID 13862423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H4N2O3) [pubchemlite.lcsb.uni.lu]

- 4. 3-Nitrobenzonitrile 98 619-24-9 [sigmaaldrich.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 11. Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents [mdpi.com]

- 12. Modeling of the anticancer action for radical derivatives of nitroazoles: quantitative structure-activity relationship (QSAR) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Hydroxy-2-nitrobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Hydroxy-2-nitrobenzonitrile, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document delves into its fundamental properties, synthesis, safety protocols, and applications, with a focus on its emerging role in anticancer research.

Core Compound Identification

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Weight | 164.12 g/mol | [1] |

| Appearance | Pale yellow powder | [2] |

| Melting Point | Not explicitly reported for this isomer; related isomers have melting points in the range of 140-150°C. | |

| Solubility | Soluble in common organic solvents like DMSO and DMF. Limited solubility in water. | |

| pKa | Estimated to be around 6-7 due to the acidic phenolic hydroxyl group. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and cyano groups and the electron-donating effect of the hydroxyl group. The protons ortho and para to the nitro group are expected to be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the electron-withdrawing groups (cyano and nitro) and the hydroxyl group will have characteristic chemical shifts. For example, the carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm.[2][3]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by prominent absorption bands corresponding to the functional groups present. Key expected peaks include:

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 164. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and the cyano group (CN).[5][6]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of a substituted benzonitrile precursor. A plausible and efficient synthetic route is the nitration of 3-hydroxybenzonitrile.

Experimental Protocol: Nitration of 3-Hydroxybenzonitrile

This protocol is a representative procedure based on established methods for the nitration of phenolic compounds.

Materials:

-

3-Hydroxybenzonitrile

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzonitrile (1 eq.) in concentrated sulfuric acid at 0°C (ice bath).

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.[7]

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of phenolic compounds is a highly exothermic and rapid reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of undesired byproducts.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Purification: Column chromatography is a standard and effective technique for separating the desired product from unreacted starting material and any isomeric byproducts that may have formed during the reaction.

Diagram of the Synthetic Workflow:

Caption: Workflow for assessing anticancer activity.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. [8][9]* Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [8][9]* Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents. * Disposal: Dispose of waste according to local, state, and federal regulations. Nitrophenolic compounds are often considered hazardous waste and require specialized disposal procedures. [8][10]

Conclusion

This compound is a valuable chemical intermediate with demonstrated potential in the field of drug discovery, particularly in the development of novel anticancer agents. Its synthesis is achievable through standard nitration procedures, and its biological activity can be assessed using established in vitro assays. This guide provides a foundational framework for researchers to safely handle and effectively utilize this compound in their scientific endeavors. Further research into its precise mechanism of action and its efficacy in various cancer models is warranted to fully elucidate its therapeutic potential.

References

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

- ResearchGate. (2017). How can I purify impure benzonitrile?.

- Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.

- LibreTexts Chemistry. (2023). Interpretation of Mass Spectra.

- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

- Zhang, X. (n.d.). FTIR Spectrum.

- PubChem. (n.d.). 3-Nitrobenzonitrile.

- Faisca Phillips, A. M., et al. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 8, 613. [Link]

- Kłeczek, N., et al. (2020). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 25(21), 5037. [Link]

Sources

- 1. This compound | 129298-23-3 | EFA29823 [biosynth.com]

- 2. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Nitrobenzonitrile(619-24-9) 13C NMR [m.chemicalbook.com]

- 4. FTIR [terpconnect.umd.edu]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Regioselective Synthesis of 3-Hydroxy-2-nitrobenzonitrile from 3,4-dihydroxybenzonitrile

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-Hydroxy-2-nitrobenzonitrile, a valuable nitroaromatic intermediate, from the readily available starting material, 3,4-dihydroxybenzonitrile. The core of this transformation is a challenging electrophilic aromatic substitution—specifically, the regioselective nitration of a catechol derivative. This document elucidates the underlying chemical principles governing the reaction's regioselectivity, details a robust experimental protocol designed to maximize the yield of the desired isomer while minimizing oxidative degradation, and offers insights into potential challenges and validation checkpoints. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry and drug development who require a practical and scientifically grounded approach to the synthesis of functionalized nitro-catechol compounds.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound, serving as a key building block in the synthesis of various heterocyclic systems and pharmacologically active molecules. Its structure, featuring adjacent hydroxyl, nitro, and nitrile groups, offers a rich platform for further chemical modification. The synthesis of this target molecule from 3,4-dihydroxybenzonitrile (also known as protocatechunitrile) is a non-trivial process that hinges on controlling the regioselectivity of an electrophilic nitration reaction on a highly activated and sensitive aromatic ring.[1][2][3]

The primary challenge lies in the nature of the 3,4-dihydroxybenzonitrile substrate. The catechol (1,2-dihydroxybenzene) moiety is extremely susceptible to oxidation, particularly under the strongly acidic and oxidative conditions typical of many nitration procedures.[4][5] Furthermore, the two hydroxyl groups are powerful ortho, para-directing activators, while the nitrile group is a deactivating, meta-directing group. The interplay of these electronic effects makes several positions on the ring susceptible to nitration, leading to potential mixtures of isomers. This guide presents a methodology focused on selectively introducing the nitro group at the C-2 position, which is ortho to the C-3 hydroxyl group and meta to the C-4 hydroxyl group.

The strategy detailed herein employs a carefully controlled nitration using dilute nitric acid in an acetic acid solvent system at low temperatures. This approach is designed to generate the nitronium ion electrophile in situ at a controlled rate, thereby mitigating the risks of substrate oxidation and the formation of undesired isomeric byproducts.

Mechanistic Rationale and Regiochemical Control

The nitration of 3,4-dihydroxybenzonitrile is an electrophilic aromatic substitution (EAS) reaction. The success of the synthesis depends on understanding and controlling the factors that dictate where the electrophile (the nitronium ion, NO₂⁺) will attack the aromatic ring.

2.1. Generation of the Electrophile In an aqueous acidic medium, the nitronium ion is typically formed through the protonation of nitric acid by a stronger acid, followed by the loss of a water molecule.[6] When using nitric acid in a solvent like acetic acid, an equilibrium is established that provides a controlled concentration of the active electrophile.

2.2. Directing Effects and Regioselectivity The regiochemical outcome is determined by the combined electronic influence of the substituents on the benzene ring.

-

Hydroxyl (-OH) Groups: These are potent activating groups that direct incoming electrophiles to the ortho and para positions by stabilizing the intermediate carbocation (the sigma complex or arenium ion) through resonance.

-

Cyano (-CN) Group: This is a strong deactivating group that directs incoming electrophiles to the meta position due to its electron-withdrawing inductive and resonance effects.

In 3,4-dihydroxybenzonitrile, the activating influence of the two hydroxyl groups overwhelmingly dominates the deactivating effect of the nitrile. The potential sites for nitration are C-2, C-5, and C-6.

-

Position C-2: Is ortho to the C-3 hydroxyl and meta to the C-4 hydroxyl.

-

Position C-5: Is para to the C-3 hydroxyl and ortho to the C-4 hydroxyl.

-

Position C-6: Is meta to the C-3 hydroxyl and ortho to the C-4 hydroxyl.

While positions C-5 and C-6 are strongly activated by one ortho and one para hydroxyl group, the C-2 position is also significantly activated. The formation of the desired this compound is favored under specific conditions, potentially due to a combination of steric hindrance at other positions and the possibility of hydrogen bonding or chelation effects involving the adjacent hydroxyl groups that may direct the incoming electrophile. The choice of a moderately polar solvent like acetic acid can influence the transition state energies, further guiding the regioselectivity of the reaction.[7][8]

Reaction Scheme Visualization

The overall transformation is depicted below.

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions, particularly temperature control and the rate of addition, is critical for achieving the desired outcome and ensuring safety.

3.1. Reagents and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. | Notes |

| 3,4-Dihydroxybenzonitrile | C₇H₅NO₂ | 135.12 | 5.00 g | 37.0 | 1.0 | Starting material, >98% purity.[9][10] |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - | - | Solvent, reagent grade. |

| Nitric Acid (70%) | HNO₃ | 63.01 | 2.5 mL | ~39.4 | 1.06 | ACS reagent grade, d=1.42 g/mL. |

| Deionized Water | H₂O | 18.02 | As needed | - | - | For work-up. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | - | - | Extraction solvent, ACS grade. |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | - | For neutralization wash. |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - | For final wash. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | - | Drying agent. |

Required Equipment:

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography (if necessary)

-

TLC plates (Silica gel 60 F₂₅₄)

3.2. Step-by-Step Synthesis Procedure

Step 1: Preparation of the Substrate Solution

-

Place 5.00 g (37.0 mmol) of 3,4-dihydroxybenzonitrile into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

Add 50 mL of glacial acetic acid to the flask.

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Once dissolved, place the flask in an ice/water bath and cool the solution to 0-5 °C. Ensure the thermometer bulb is submerged in the solution.

Step 2: Addition of the Nitrating Agent

-

In a separate beaker, carefully add 2.5 mL of 70% nitric acid to 10 mL of glacial acetic acid. Caution: This mixing is exothermic; perform it slowly in a fume hood.

-

Transfer this acidic solution to a dropping funnel fitted onto the central neck of the reaction flask.

-

Add the nitric acid solution dropwise to the stirred, cooled solution of 3,4-dihydroxybenzonitrile over a period of 45-60 minutes.

-

Crucial Control Point: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A rapid increase in temperature can lead to uncontrolled side reactions and a decrease in yield.

Step 3: Reaction and Monitoring

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

-

Visualization: UV light (254 nm). The product should appear as a new spot with a different Rf value than the starting material.

-

-

The reaction is complete when the starting material spot has been consumed or is no longer diminishing.

Step 4: Reaction Quench and Work-up

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a 600 mL beaker containing 300 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Allow the ice to melt completely, then transfer the aqueous slurry to a separatory funnel.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with:

-

Deionized water (2 x 100 mL)

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acid. Caution: CO₂ evolution may occur. Vent the funnel frequently.

-

Brine (1 x 50 mL) to aid in breaking any emulsions and removing bulk water.

-

Step 5: Isolation and Purification

-

Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to isolate the pure this compound.

Experimental Workflow Visualization

The following flowchart outlines the key stages of the synthesis process, from setup to final product isolation.

Caption: Step-by-step workflow for the synthesis and purification.

Conclusion and Further Applications

The synthesis of this compound from 3,4-dihydroxybenzonitrile is a prime example of controlled electrophilic aromatic substitution on a sensitive substrate. The protocol provided in this guide emphasizes meticulous temperature control and gradual reagent addition to favor the desired regioselective nitration at the C-2 position while minimizing oxidative decomposition and the formation of isomeric impurities. Successful execution of this synthesis provides access to a versatile chemical intermediate poised for further elaboration in diverse research and development programs, particularly in the synthesis of novel therapeutic agents and functional materials.[3]

References

- Khalafi, L., & Rafiee, M. (2010). Kinetic study of the oxidation and nitration of catechols in the presence of nitrous acid ionization equilibria.

- Rojas, A., et al. (2022). Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals. ACS Earth and Space Chemistry, 6(11), 2824-2836. [Link]

- Chegg. (n.d.). Construct the product(s) formed when the mentioned compound is treated with HNO3 and H2SO4. Chegg Study. [Link]

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- Google Patents. (n.d.). CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles.

- Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]

- Al-Zaydi, K. M. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(6), 2273-2280. [Link]

- Vekariya, R. H., & Patel, H. D. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches.

- NIST. (n.d.). 1,3-Benzenediol, 2-nitro-. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). 3,4-Dihydroxybenzonitrile.

- Google Patents. (n.d.). CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile.

- Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.

- ResearchGate. (2021).

- Taylor, R. (1990).

- Sillar, K., & Ragnarsson, U. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

- Evans, M. (2023).

- Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

- Carl ROTH. (n.d.). 3,4-Dihydroxybenzonitrile. [Link]

- Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 76(5), 1285-1294. [Link]

- University of British Columbia. (n.d.). Regioselectivity in the Nitration of Dialkoxybenzenes. UBC Chemistry. [Link]

- Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. [Link]

- MDPI. (n.d.).

- ResearchGate. (2011). Clean Manufacture of 2,4,6-Trinitrotoluene (TNT)

Sources

- 1. 3,4-Dihydroxybenzonitrile | C7H5NO2 | CID 87065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3,4-Dihydroxybenzonitrile | 17345-61-8 [chemicalbook.com]

- 4. Kinetic study of the oxidation and nitration of catechols in the presence of nitrous acid ionization equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3,4-Dihydroxybenzonitrile, 250 g, CAS No. 17345-61-8 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

Introduction: The Significance of Substituted Benzonitriles

An In-depth Technical Guide to the Crystal Structure Determination of 3-Hydroxy-2-nitrobenzonitrile

This guide provides a comprehensive framework for the determination, analysis, and interpretation of the single-crystal X-ray structure of this compound. Addressed to researchers in crystallography, medicinal chemistry, and materials science, this document outlines a complete experimental and computational workflow. While a definitive, publicly archived crystal structure for this specific compound remains elusive, this whitepaper presents a robust methodology for its determination, drawing upon established protocols and comparative analysis with structurally related compounds.

Benzonitrile derivatives are foundational scaffolds in modern drug discovery and the development of functional organic materials. The nitrile moiety is a versatile functional group, participating in various chemical transformations and acting as a key hydrogen bond acceptor in biological systems.[1] Its electronic properties, and thereby the reactivity and intermolecular interactions of the entire molecule, can be finely tuned by the strategic placement of substituents on the benzene ring.[1]

The title compound, this compound, incorporates three key functional groups: a nitrile, a nitro group, and a hydroxyl group. This combination suggests a rich potential for diverse intermolecular interactions, including strong hydrogen bonding and π-π stacking, which are critical in determining the solid-state packing and, consequently, the material's physical properties such as solubility and stability. An unambiguous understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This guide provides the scientific rationale and detailed protocols necessary to achieve this structural elucidation, from synthesis to final crystallographic analysis.

Proposed Experimental Workflow: From Synthesis to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A plausible synthetic route, adapted from known transformations of related compounds, is proposed. One potential starting material is 3-hydroxybenzonitrile.

Protocol:

-

Nitration of 3-Hydroxybenzonitrile:

-

Dissolve 3-hydroxybenzonitrile in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the reaction exotherm and regioselectivity. The ortho-directing effect of the hydroxyl group should favor the formation of the 2-nitro product.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it over crushed ice.

-

Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

-

Purification:

-

The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve the high purity (>99%) required for successful crystallization.

-

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Several methods should be attempted in parallel.

Methodologies:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol) to near saturation. Loosely cover the container to allow for slow solvent evaporation over several days to weeks at room temperature.

-

Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., methanol). Place this solution in a small, open vial inside a larger, sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting gradual crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

The flowchart below illustrates the proposed experimental workflow.

Caption: Experimental workflow from synthesis to structure determination.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection Protocol

-

Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a suitable holder (e.g., a MiTeGen loop).

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.

-

Data Collection: Perform a full data collection by rotating the crystal through a series of angles, collecting diffraction data at each orientation. The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.

-

Structure Solution: Use direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2) to solve the phase problem and obtain an initial model of the molecular structure.

-

Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This involves refining atomic positions, and anisotropic displacement parameters. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.

Anticipated Structural Features: A Comparative Analysis

In the absence of experimental data for the title compound, we can predict its key structural features by analyzing closely related, structurally determined molecules such as 3-Nitrobenzonitrile[2][3] and 3-bromo-2-hydroxybenzonitrile[4].

Molecular Geometry

The core of the molecule will be an essentially planar benzene ring. The nitro group is expected to be slightly twisted out of the plane of the benzene ring, similar to what is observed in 3-Nitrobenzonitrile, where this tilt angle is approximately 11.2 degrees.[2] The C≡N bond of the nitrile group will be nearly linear.

Intermolecular Interactions and Crystal Packing

The presence of the hydroxyl group as a hydrogen bond donor, and the nitrile and nitro groups as hydrogen bond acceptors, strongly suggests that hydrogen bonding will be a dominant feature in the crystal packing.

-

Hydrogen Bonding: It is highly probable that a strong intramolecular hydrogen bond will exist between the hydroxyl group and the adjacent nitro group, forming a stable six-membered ring. Intermolecular hydrogen bonds, likely involving the nitrile nitrogen, are also expected to link molecules into chains or sheets.

-

π-π Stacking: Aromatic π-π stacking interactions between the benzene rings of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice.[2]

The interplay of these interactions will define the final three-dimensional packing arrangement.

Caption: Predicted intermolecular interactions for this compound.

Data Presentation: Expected Crystallographic Parameters

Based on the analysis of related compounds, a hypothetical set of crystallographic data for this compound is presented below. This serves as a template for the reporting of the actual experimental data.

| Parameter | Anticipated Value (based on analogs) |

| Chemical Formula | C₇H₄N₂O₃ |

| Formula Weight | 164.12 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 6 - 15 |

| b (Å) | 4 - 10 |

| c (Å) | 10 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 800 - 1200 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.5 - 1.7 |

Conclusion

While the definitive crystal structure of this compound is not yet publicly documented, this technical guide provides a complete and scientifically rigorous roadmap for its determination and analysis. By following the proposed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional arrangement of this molecule. The predictive analysis, based on structurally similar compounds, offers valuable insights into the expected molecular geometry and the crucial role of hydrogen bonding and π-π stacking in its crystal packing. This foundational structural knowledge is indispensable for advancing the application of this compound in the fields of medicinal chemistry and materials science.

References

- AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination.

- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.

- Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1994). Crystal Structure Determination from Powder Diffraction Data by Monte Carlo Methods. Journal of the American Chemical Society, 116(8), 3543–3547.

- David, W. I. F., Shankland, K., & Shankland, N. (2022).

- Inorganic Chemistry. (2023). ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles.

- Virant, M., et al. (2023). 3-Nitrobenzonitrile. IUCrData, 8(10), x230913.

- ResearchGate. (2023). (PDF) 3-Nitrobenzonitrile.

- PubChem. (n.d.). This compound.

- ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.

- Oh, S., & Tanski, J. M. (2013). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1798.

- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights.

- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD.

- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structure deposition.

- Indico. (n.d.). Growth of single crystals in material research.

- Cambridge Crystallographic Data Centre (CCDC). (2025). CCDC Deposition Criteria for CSD and ICSD Inclusion.

- Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures.

- Wikipedia. (n.d.). Covalent organic framework.

Sources

Solubility and stability of 3-Hydroxy-2-nitrobenzonitrile

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-nitrobenzonitrile for Pharmaceutical Development

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of this compound (3H2NBN), a key intermediate and potential active pharmaceutical ingredient (API). For researchers, scientists, and drug development professionals, understanding these fundamental physicochemical properties is a prerequisite for successful formulation, process development, and regulatory submission. This document synthesizes established scientific principles with actionable, field-proven protocols, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). We will explore theoretical solubility profiles, present robust experimental methodologies for their determination, and detail a systematic approach to stability testing through forced degradation studies. The objective is to equip scientists with the necessary tools to generate reliable, in-house data, ensuring the development of a safe, effective, and stable drug product.

Introduction to this compound

This compound is an aromatic compound featuring a benzonitrile core substituted with both a hydroxyl (-OH) and a nitro (-NO₂) group.[1] This unique combination of functional groups imparts specific chemical characteristics that are critical to its function and behavior in a pharmaceutical context. The hydroxyl group can act as a hydrogen bond donor and acceptor, the nitrile group is a polar moiety, and the nitro group is a strong electron-withdrawing group.[2] Understanding the interplay of these groups is essential for predicting and confirming the molecule's solubility and stability.

This guide is structured to provide a logical workflow, beginning with the foundational property of solubility and progressing to the more complex analysis of chemical stability under stress conditions, all underpinned by robust analytical methodology.

Chemical Structure and Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄N₂O₃ | PubChem[1] |

| Molecular Weight | 164.12 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 129298-23-3 | PubChem[1] |

Caption: Isothermal Shake-Flask Method Workflow.

Protocol 1: Isothermal Shake-Flask Solubility Determination

This method is the gold standard for determining thermodynamic solubility, ensuring a true equilibrium is reached between the solid and liquid phases. [3]

-

Preparation: For each solvent to be tested, add a volume (e.g., 2 mL) to a clear glass vial equipped with a magnetic stir bar.

-

Temperature Control: Place the vials in an incubator shaker or on a stirring plate within a temperature-controlled chamber set to the desired experimental temperature (e.g., 25°C or 37°C). Allow the solvents to equilibrate for at least 30 minutes.

-

Addition of Solute: Add an excess amount of solid this compound to each vial, ensuring a visible amount of undissolved solid remains at the bottom. This is critical to confirm that saturation has been reached.

-

Equilibration: Seal the vials and agitate them at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is achieved.

-

Sampling: After equilibration, stop the agitation and allow the solid to settle for at least 1 hour at the experimental temperature.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of this compound using a validated, stability-indicating HPLC method (see Section 4).

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the concentration determined by HPLC and the dilution factor used.

Chemical Stability and Degradation Pathway Analysis

Stability testing is a cornerstone of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors like pH, temperature, and light. [4][5]Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. [6]

Forced Degradation (Stress Testing) Protocols

The following protocols are designed based on ICH Q1A(R2) guidelines to evaluate the intrinsic stability of this compound. [5][7]A typical starting concentration for the drug substance in solution is 1 mg/mL. [8]The goal is to achieve 10-20% degradation to ensure that the analytical method can detect and resolve the resulting impurities. [9]

Hydrolysis is a common degradation pathway for molecules with susceptible functional groups, such as nitriles. [8]The nitrile group in 3H2NBN can hydrolyze under acidic or basic conditions, first to a primary amide (3-hydroxy-2-nitrobenzamide) and subsequently to a carboxylic acid (3-hydroxy-2-nitrobenzoic acid). [10][11]

Caption: Proposed Hydrolytic Degradation Pathway.

Protocol 2: Hydrolytic Degradation Study

-

Acid Hydrolysis: Dissolve 3H2NBN in 0.1 M Hydrochloric Acid (HCl). If insoluble, a co-solvent like methanol or acetonitrile can be used, but its own stability must be considered.

-

Base Hydrolysis: Dissolve 3H2NBN in 0.1 M Sodium Hydroxide (NaOH).

-

Neutral Hydrolysis: Dissolve 3H2NBN in purified water.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation. [10]Include a control sample stored at 4°C.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

-

Analysis: Analyze all samples, including the control, by a validated stability-indicating HPLC method.

Oxidative degradation can be initiated by atmospheric oxygen or oxidizing agents. While nitroaromatic compounds are often resistant to oxidation due to the electron-withdrawing nature of the nitro group, the phenolic hydroxyl group can be susceptible. [2] Protocol 3: Oxidative Degradation Study

-

Preparation: Dissolve 3H2NBN in a suitable solvent and treat it with a solution of hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%.

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw and analyze samples at appropriate intervals.

-

Analysis: Analyze by HPLC. Note that residual peroxide can damage HPLC columns, so quenching or significant dilution may be necessary.

Thermal stress testing evaluates the stability of the drug substance at elevated temperatures.

Protocol 4: Thermal Degradation Study

-

Solid State: Place a thin layer of solid 3H2NBN powder in an open container and expose it to a high temperature (e.g., 80°C) in a calibrated oven.

-

Solution State: Prepare a solution of 3H2NBN in a suitable solvent and subject it to the same high temperature.

-

Control: Store parallel samples (solid and solution) at a controlled cold temperature (e.g., 4°C).

-

Analysis: At designated time points, remove samples, allow them to cool, prepare solutions (for the solid sample), and analyze by HPLC. For nitroaromatic compounds, techniques like DSC can also provide insight into thermal decomposition events. [12]

Photostability testing determines if a drug substance is degraded by exposure to light. This is governed by ICH guideline Q1B. [13][14] Protocol 5: Photostability Study

-

Sample Preparation: Prepare samples of both solid 3H2NBN and a solution of 3H2NBN in a photochemically inert, transparent container.

-

Dark Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls. These are exposed to the same temperature conditions but protected from light.

-

Light Exposure: Place the test and control samples in a calibrated photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [13]4. Analysis: After the exposure period, analyze all samples (exposed and dark controls) by HPLC. Compare the results to determine the extent of photodegradation.

Overall Stability Testing Workflow

Caption: ICH-Guided Stability Testing Program Workflow.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure capable of accurately and selectively measuring the active ingredient in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose. [10]

Protocol 6: Development of a Reversed-Phase HPLC-UV Method

This protocol provides a starting point for developing a robust SIM.

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a versatile starting point.

-

Wavelength Selection: Analyze a dilute solution of this compound across the UV spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. [15]4. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol.

-

-

Method Development:

-

Begin with a broad gradient elution (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products from the forced degradation samples.

-

Optimize the gradient to ensure adequate resolution (>2) between the parent peak and the closest eluting impurity peak.

-

Adjust flow rate (typically 1.0 mL/min) and column temperature (typically 30°C) to fine-tune separation and peak shape.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is free from interference from all identified degradants.

Summary and Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to determining the solubility and stability of this compound. By leveraging theoretical predictions, established experimental protocols, and the authoritative framework of ICH guidelines, researchers can systematically characterize this compound. The provided protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer a clear path to generating the critical data needed for informed decisions in pharmaceutical development. The development of a robust, stability-indicating HPLC method is presented as the essential analytical tool that underpins all of these investigations. Adherence to these principles and methodologies will ensure the generation of trustworthy and reliable data, paving the way for the successful advancement of this compound in the drug development pipeline.

References

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency.

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- Ich guidelines for stability studies 1. (2012). Slideshare.

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025). ICH.

- Forced Degradation Studies. (2016). MedCrave online.

- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). (n.d.). ResearchGate.

- This compound. (n.d.). Biosynth.

- A Comparative Spectroscopic Analysis of 3-Hydroxy-2-isopropylbenzonitrile Against Analytical Standards. (n.d.). Benchchem.

- Analytical methods and achievability. (n.d.). NCBI Bookshelf.

- This compound. (n.d.). PubChem.

- Stability and degradation of 3-Hydroxy-4-methoxybenzonitrile under acidic/basic conditions. (n.d.). Benchchem.

- The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions. (n.d.). Benchchem.

- analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO.

- 2-Hydroxybenzonitrile solubility in organic solvents. (n.d.). Benchchem.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.

Sources

- 1. This compound | C7H4N2O3 | CID 13862423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 5. snscourseware.org [snscourseware.org]

- 6. acdlabs.com [acdlabs.com]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scielo.br [scielo.br]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Potential biological activity of 3-Hydroxy-2-nitrobenzonitrile

An In-Depth Technical Guide to the Potential Biological Activity of 3-Hydroxy-2-nitrobenzonitrile

This document provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in exploring the biological potential of this compound (3HNB). Moving beyond a simple recitation of facts, this guide is structured to provide a logical, scientifically-grounded pathway for investigation, from initial screening to mechanistic elucidation. We will delve into the causality behind experimental choices and provide self-validating, detailed protocols to ensure robust and reproducible results.

Introduction: Unveiling the Potential of a Bioactive Scaffold

This compound (CAS: 129298-23-3; Molecular Formula: C₇H₄N₂O₃) is an aromatic compound featuring three key functional groups: a hydroxyl (-OH), a nitro (-NO₂), and a nitrile (-C≡N) on a benzene ring.[1][2] This unique combination of moieties suggests a high potential for diverse biological activities. The nitro group, in particular, is a well-established pharmacophore and is present in numerous compounds with a wide spectrum of activities, including antineoplastic and antimicrobial effects, often mediated through cellular redox reactions.[3][4] Similarly, the benzonitrile scaffold is a cornerstone in medicinal chemistry, with derivatives showing promise as enzyme inhibitors and anticancer agents.[5][6]

Initial research has identified 3HNB as a biomolecule with demonstrated antiproliferative activity against tumor cells.[7] This guide will use that established activity as a primary focus, while also outlining methodologies to explore other high-probability activities based on its structural alerts. Our objective is to provide a complete roadmap for a thorough preclinical investigation of this promising compound.

Part 1: Antiproliferative and Cytotoxic Potential

Scientific Rationale: From Observation to Mechanism

The most direct evidence for the bioactivity of 3HNB comes from studies demonstrating its ability to inhibit the proliferation of tumor cells. The proposed mechanism involves binding to DNA, inhibiting its synthesis, and ultimately inducing programmed cell death (apoptosis) or necrosis.[7] This finding immediately positions 3HNB as a compound of interest for oncological research. The initial step in validating and expanding upon this finding is to quantify its cytotoxic potency across a range of relevant cancer cell lines and then to dissect the precise molecular pathways it perturbs.

Experimental Workflow for Cytotoxicity Assessment

A logical progression from a broad screening for activity to a focused mechanistic study is critical. The workflow below outlines this process, ensuring that each step builds upon the last.

Caption: Workflow for evaluating the antiproliferative activity of 3HNB.

Protocol 1: Initial Cytotoxicity Screening via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[9]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, SW620) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the equivalent concentration of DMSO) and an untreated control.[9]

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) [Mean ± SD] |

|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Experimental Data |

| SW620 | Colorectal Adenocarcinoma | Experimental Data |

| MCF-7 | Breast Adenocarcinoma | Experimental Data |

| Positive Control (e.g., Doxorubicin) | | Experimental Data |

Protocol 2: Elucidating Cell Death Mechanism via Annexin V/PI Staining

Once cytotoxicity is established, it is crucial to determine whether the compound induces apoptosis or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method for this purpose.[8]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can bind to these exposed residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Culture: Seed cells in a 6-well plate and treat with 3HNB at its predetermined IC₅₀ concentration for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Primarily necrotic cells.

-

Potential Signaling Pathway

Given the claim that 3HNB binds to DNA, a plausible mechanism involves the activation of the DNA Damage Response (DDR) pathway, leading to p53-mediated apoptosis.[7]

Caption: A potential DNA damage-induced apoptosis pathway for 3HNB.

Part 2: Potential Antimicrobial Activity

Scientific Rationale: Targeting Microbial Pathogens

The chemical structure of 3HNB contains moieties commonly found in antimicrobial agents.[10][11] Nitriles can exhibit antimicrobial properties, and nitroaromatic compounds are well-known for their efficacy against a range of bacteria, fungi, and protozoa.[3][12] Therefore, a systematic evaluation of 3HNB's antimicrobial activity is a logical extension of its biological profiling.

Protocol 3: Preliminary Screening via Agar Disk Diffusion (Kirby-Bauer Test)

This method is a widely used qualitative technique to assess the susceptibility of bacteria to an antimicrobial agent.[11]

Principle: A paper disc impregnated with the test compound is placed on an agar plate inoculated with a target microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disc.[11]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.

-

Compound Loading: Pipette a defined volume (e.g., 10 µL) of a high-concentration stock solution of 3HNB (e.g., 10 mg/mL in DMSO) onto a disc. Use a DMSO-only disc as a negative control and a disc with a known antibiotic (e.g., gentamicin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation: Disk Diffusion Results for this compound

| Test Organism | Gram Stain | Zone of Inhibition (mm) [Mean ± SD] |

|---|---|---|

| S. aureus | Positive | Experimental Data |

| E. coli | Negative | Experimental Data |

| Positive Control | Experimental Data |

| Negative Control (DMSO) | | 0 |

Protocol 4: Quantitative Analysis via Broth Microdilution for MIC

Following a positive result in the disk diffusion assay, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and quantitative technique for this purpose.[13]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized number of microorganisms. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 3HNB in Mueller-Hinton broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

-

Inoculum Preparation: Prepare a bacterial inoculum and dilute it in broth to a final concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well of the plate.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

-